![molecular formula C17H14N4O B12921633 N-{3-[(Pyrimidin-2-yl)amino]phenyl}benzamide CAS No. 481054-84-6](/img/structure/B12921633.png)
N-{3-[(Pyrimidin-2-yl)amino]phenyl}benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-(Pyrimidin-2-ylamino)phenyl)benzamide is a compound that has garnered significant interest in the fields of chemistry and medicine due to its unique structure and potential applications. This compound consists of a benzamide moiety linked to a pyrimidin-2-ylamino group through a phenyl ring. The presence of both aromatic and heterocyclic components in its structure makes it a versatile molecule with various chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(Pyrimidin-2-ylamino)phenyl)benzamide typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a nucleophilic substitution reaction involving 2-chloropyrimidine and an appropriate amine.
Coupling with Aniline Derivative: The pyrimidine derivative is then coupled with an aniline derivative under basic conditions to form the intermediate compound.
Formation of Benzamide: The final step involves the reaction of the intermediate with benzoyl chloride in the presence of a base to form N-(3-(Pyrimidin-2-ylamino)phenyl)benzamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of catalysts and automated systems can further streamline the production process .
Chemical Reactions Analysis
Types of Reactions
N-(3-(Pyrimidin-2-ylamino)phenyl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in acidic or basic medium.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous solvents like tetrahydrofuran.
Substitution: Halogenating agents, nitrating agents; reactions are often conducted under reflux conditions.
Major Products Formed
Oxidation: Formation of corresponding quinones or N-oxides.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated, nitrated, or alkylated derivatives.
Scientific Research Applications
Cancer Treatment
Mechanism of Action:
N-{3-[(Pyrimidin-2-yl)amino]phenyl}benzamide acts primarily as a tyrosine kinase inhibitor. Tyrosine kinases are enzymes that play a crucial role in the signaling pathways regulating cell division and proliferation. Inhibiting these kinases can prevent the growth of cancer cells.
Clinical Relevance:
Research has demonstrated that derivatives of this compound, such as imatinib and nilotinib, are effective against various cancers, particularly chronic myeloid leukemia (CML) and gastrointestinal stromal tumors (GISTs). These compounds inhibit the BCR-ABL fusion protein, which is responsible for the proliferation of CML cells. Studies have shown that these inhibitors can lead to significant improvements in patient outcomes by inducing apoptosis in malignant cells .
Non-Malignant Disorders
Beyond cancer, this compound derivatives have been investigated for their potential in treating non-malignant proliferative disorders. These include:
- Atherosclerosis: The compound has shown promise in inhibiting vascular smooth muscle cell proliferation, which is a key factor in the development of atherosclerosis.
- Fibrosis: It may also be beneficial in managing fibrotic diseases by modulating cellular responses to injury .
Pharmaceutical Formulations
The formulation of this compound into various pharmaceutical compositions has been explored. These formulations aim to enhance bioavailability and therapeutic efficacy while minimizing side effects. For instance, specific crystalline forms of its salts have been developed to improve solubility and stability, which are critical for effective drug delivery .
Case Studies and Clinical Trials
Several clinical trials have highlighted the efficacy of this compound derivatives:
- Imatinib Clinical Trials: Numerous studies have confirmed the effectiveness of imatinib (a derivative) in treating CML, with response rates exceeding 90% in early-stage patients .
- Nilotinib Studies: Nilotinib has been shown to be effective in patients resistant to imatinib, providing an alternative treatment pathway and demonstrating its role in overcoming drug resistance .
Synthesis and Development
The synthesis of this compound involves several chemical reactions that yield high-purity compounds suitable for pharmaceutical use. Techniques such as Suzuki coupling and guanylation have been employed to produce this compound efficiently . The development of synthetic routes is crucial for scaling up production for clinical applications.
Mechanism of Action
The mechanism of action of N-(3-(Pyrimidin-2-ylamino)phenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can lead to the modulation of various biochemical pathways, ultimately affecting cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Imatinib: A well-known tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia.
Flumatinib: Another tyrosine kinase inhibitor with a similar structure but different pharmacokinetic properties.
N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide: A compound with similar structural features but different biological activities .
Uniqueness
N-(3-(Pyrimidin-2-ylamino)phenyl)benzamide is unique due to its specific combination of aromatic and heterocyclic components, which confer distinct chemical and biological properties.
Biological Activity
N-{3-[(Pyrimidin-2-yl)amino]phenyl}benzamide is a compound of interest due to its potential biological activities, particularly as an anticancer agent and in the inhibition of specific protein kinases. This article synthesizes findings from various studies, providing a comprehensive overview of its biological activity, structure-activity relationships, and pharmacological profiles.
Chemical Structure and Properties
The compound this compound can be represented by the following chemical structure:
This structure features a pyrimidine ring linked to an amino group and a phenyl group, which are essential for its biological activity. The presence of these functional groups is crucial for the compound's interaction with biological targets.
1. Anticancer Activity
Research has demonstrated that derivatives of this compound exhibit significant anticancer properties. Notably, studies have shown that these compounds can inhibit the growth of various cancer cell lines, including A549 (human lung cancer cell line). The anticancer efficacy was found to be superior to that of imatinib, a well-known tyrosine kinase inhibitor .
Key Findings:
- Cell Lines Tested : A549 (lung cancer), K562 (leukemia).
- Mechanism : Inhibition of receptor tyrosine kinases.
- Comparison with Imatinib : Higher efficacy in certain derivatives.
2. Antibacterial and Antifungal Activity
The synthesized compounds have also shown promising antibacterial and antifungal activities against various pathogens. These include both Gram-positive and Gram-negative bacteria, as well as specific fungal strains. In some cases, the new derivatives outperformed established antibiotics .
Activity Overview:
Pathogen Type | Activity Level | Comparison Drug |
---|---|---|
Gram-positive | High | Penicillin |
Gram-negative | Moderate | Ciprofloxacin |
Fungal | High | Amphotericin B |
3. Antioxidant Properties
The antioxidant capacity of these compounds was assessed through IC50 values, which were comparable to those of ascorbic acid, indicating strong potential for scavenging free radicals. This property is essential for reducing oxidative stress in biological systems .
Structure-Activity Relationship (SAR)
The relationship between the chemical structure and biological activity has been extensively studied. Modifications in the pyrimidine and phenyl rings significantly influence the potency of the compounds against cancer cells and microbes. For instance, variations in substituents on the phenyl ring can enhance or diminish activity.
Notable SAR Insights:
- Electron-withdrawing groups tend to increase activity.
- The presence of specific functional groups (e.g., amines) is critical for binding to target proteins.
Pharmacokinetics
Pharmacokinetic studies suggest that these compounds possess favorable absorption characteristics when administered orally. They exhibit good bioavailability and metabolic stability, which are crucial for their therapeutic potential in clinical settings .
Case Study 1: Anticancer Efficacy
A study involving the evaluation of this compound derivatives showed that they inhibited cell proliferation in A549 cells with IC50 values significantly lower than those observed for imatinib. This suggests a promising avenue for developing new anticancer therapies based on this scaffold .
Case Study 2: Antimicrobial Testing
In another investigation, several derivatives were tested against bacterial strains such as E. coli and S. aureus. The results indicated that some derivatives had minimum inhibitory concentrations (MICs) lower than those of standard antibiotics, highlighting their potential as new antimicrobial agents .
Properties
CAS No. |
481054-84-6 |
---|---|
Molecular Formula |
C17H14N4O |
Molecular Weight |
290.32 g/mol |
IUPAC Name |
N-[3-(pyrimidin-2-ylamino)phenyl]benzamide |
InChI |
InChI=1S/C17H14N4O/c22-16(13-6-2-1-3-7-13)20-14-8-4-9-15(12-14)21-17-18-10-5-11-19-17/h1-12H,(H,20,22)(H,18,19,21) |
InChI Key |
XFTLTTYQZJXMLX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)NC3=NC=CC=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.